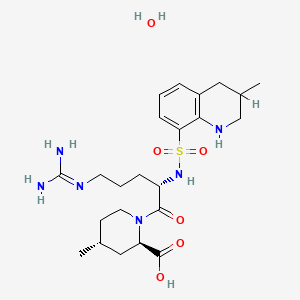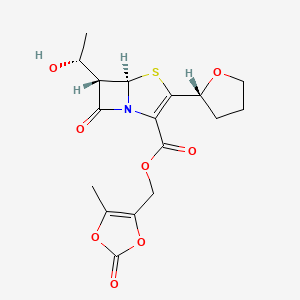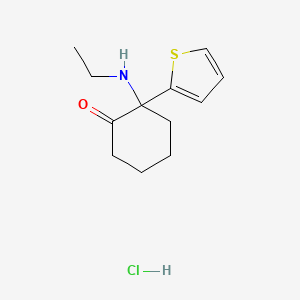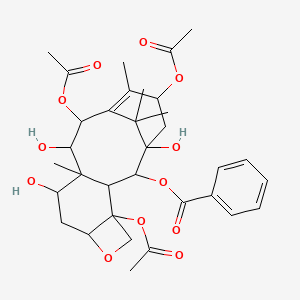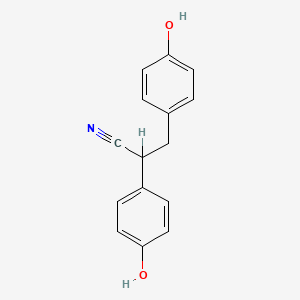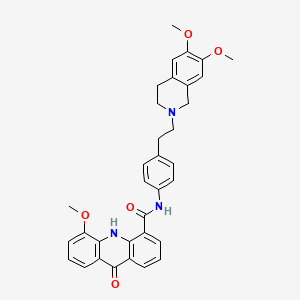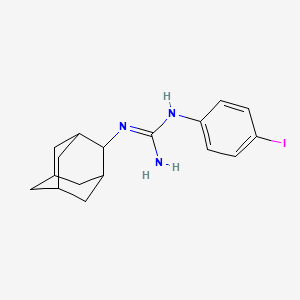
1-(4-Iodophenyl)-3-(2-adamantyl)guanidine
Overview
Description
1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG) is an organic compound commonly used in a variety of scientific research applications. It is a guanidine derivative, which is a nitrogen-containing organic compound that can be used to create a wide range of compounds. IPAG is a relatively simple compound, but it can be used to create complex organic molecules with a variety of applications.
Scientific Research Applications
Pain Reception
S1R has been shown to be involved with pain reception . Researchers have developed a new S1R PET radioligand, [18F]FTC-146, to investigate the role of S1R in pain reception .
Neuropsychiatric Diseases
S1R is implicated in a range of neuropsychiatric diseases . The use of [18F]FTC-146 as a tool to investigate the role of S1R in these diseases is currently being explored .
Vascular Diseases
S1R is also involved in vascular diseases . The exact role and potential therapeutic applications of S1R in these diseases are subjects of ongoing research .
Cancer
S1R plays a role in cancer . Researchers are investigating the potential of S1R as a target for cancer therapies .
Binge Eating Disorder
S1R interacts with ion channels and neurotransmitters involved in learning, memory, and the development of compulsive behavior . Researchers have found that S1R protein levels increased in rat anterior cingulate cortex when the animals engaged in compulsive binge-eating behavior .
Alcoholism and Drug Abuse
S1R agonists facilitate the reinforcing effects of ethanol and induce binge-like drinking, while S1R antagonists block excessive drinking in genetic and environmental models of alcoholism . They also prevent cocaine self-administration in a drug abusing rat model .
Mechanism of Action
Target of Action
The primary target of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine is the Sigma-1 receptor (S1R) . S1R is a ligand-gated membrane chaperone protein that is sensitive to Ca2+ and resides in the mitochondria-associated endoplasmic reticulum . It is found at significant levels in the brain and is involved in a wide range of biological processes and chronic disease states .
Mode of Action
1-(4-Iodophenyl)-3-(2-adamantyl)guanidine interacts with S1R, modulating its function as an interorganelle-signaling modulator . This interaction affects the receptor’s role in various biological processes, including pain reception, neuropsychiatric diseases, vascular diseases, and cancer .
Biochemical Pathways
The compound’s interaction with S1R affects various biochemical pathways. S1R interacts with ion channels and neurotransmitters involved in learning, memory, and the development of compulsive behavior . It has been shown that S1R agonists facilitate the reinforcing effects of ethanol and induce binge-like drinking, while S1R antagonists block excessive drinking in genetic and environmental models of alcoholism .
Pharmacokinetics
The pharmacokinetics of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine are still under investigation. It is known that a radiotracer should bind to its target with high affinity and selectivity to provide insight about the distribution, expression levels, and functional role of the receptor .
Result of Action
The molecular and cellular effects of the compound’s action are diverse, given the wide range of biological processes and disease states in which S1R is involved . For instance, S1R protein levels increased in rat anterior cingulate cortex when the animals engaged in compulsive binge-eating behavior . S1R antagonism was also shown to dose-dependently prevent binge-eating in these rats .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine. For example, the compound’s interaction with S1R can be influenced by the presence of other neurotransmitters and ion channels in the brain
properties
IUPAC Name |
2-(2-adamantyl)-1-(4-iodophenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22IN3/c18-14-1-3-15(4-2-14)20-17(19)21-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16H,5-9H2,(H3,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKPIWYXWLJPJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3N=C(N)NC4=CC=C(C=C4)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
193527-91-2 | |
| Record name | 193527-91-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



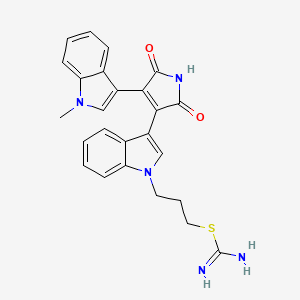


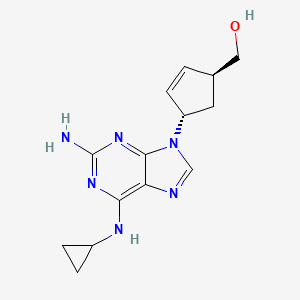
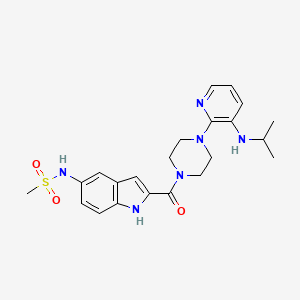
![Trisodium;2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B1662857.png)
